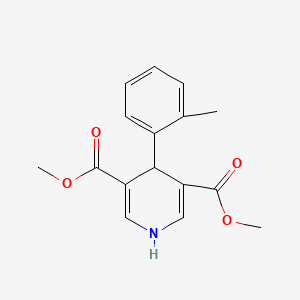
N-(2-isopropylphenyl)-2-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetamide compounds involves multi-step organic reactions, including acetylation, esterification, and amidation processes. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions, yielding the product after recrystallization (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized using techniques like X-ray crystallography, NMR, and LC-MS. For example, the crystal structure of an analogous compound crystallizes in the orthorhombic system, showcasing intermolecular and intramolecular hydrogen bonds that contribute to its stability and reactivity (Sharma et al., 2018).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, such as hydrolysis, silylation, and hydrogenation, which modify their chemical properties for potential applications. Silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, for example, leads to the formation of silaheterocyclic compounds, demonstrating the versatility of acetamide derivatives in chemical synthesis (Lazareva et al., 2017).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are often determined experimentally and contribute to the understanding of the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are central to the utility of acetamide derivatives in pharmaceutical and materials science. For instance, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide demonstrates the potential of acetamide derivatives in the synthesis of industrially relevant compounds (Zhang Qun-feng, 2008).
科学的研究の応用
Analgesic Properties and Crystal Structure : N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a compound similar in structure to N-(2-isopropylphenyl)-2-(2-methoxyphenyl)acetamide, was studied for its crystal structure and potential analgesic properties. The unique conformation of its vanilloid, amide, and dimethylphenyl groups was highlighted, which might contribute to its analgesic effects (Park, Lee, Kim, & Park, 1995).
Structural Aspects and Properties in Salt and Inclusion Compounds : Research on amide-containing isoquinoline derivatives, which are structurally related to N-(2-isopropylphenyl)-2-(2-methoxyphenyl)acetamide, demonstrated unique gel formation and crystalline salt properties when treated with various acids. These findings have implications for developing new materials and chemical applications (Karmakar, Sarma, & Baruah, 2007).
Anticancer Drug Synthesis and Molecular Docking Analysis : A study on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which shares a similar structure, revealed its potential as an anticancer drug. The compound targets the VEGFr receptor, and its crystal structure exhibits significant intermolecular hydrogen bonding, suggesting possible therapeutic applications (Sharma et al., 2018).
Bioactive Conversion and Metabolism : Acetaminophen, which is structurally related to N-(2-isopropylphenyl)-2-(2-methoxyphenyl)acetamide, is metabolized to form bioactive compounds in the nervous system. This metabolism involves conjugation with arachidonic acid and could inform the understanding of similar compounds' metabolic pathways (Högestätt et al., 2005).
Green Synthesis of Azo Disperse Dyes : N-(3-Amino-4-methoxyphenyl)acetamide, structurally similar to the compound , is an important intermediate in azo disperse dyes production. Research into its green synthesis using a novel Pd/C catalyst indicates the compound's relevance in eco-friendly industrial applications (Zhang Qun-feng, 2008).
特性
IUPAC Name |
2-(2-methoxyphenyl)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-9-5-6-10-16(15)19-18(20)12-14-8-4-7-11-17(14)21-3/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAJMTZEZNRWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)

![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)


![2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5572151.png)
![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)


![1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)
